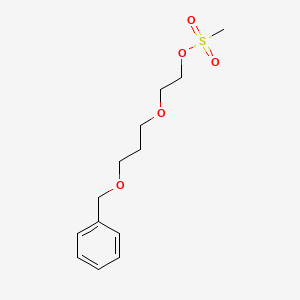
2-(3-(Benzyloxy)propoxy)ethyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Benzyloxy)propoxy)ethyl methanesulfonate is an organic compound with the molecular formula C13H20O5S. It is a derivative of methanesulfonic acid and is characterized by the presence of a benzyloxy group attached to a propoxy chain, which is further connected to an ethyl methanesulfonate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)propoxy)ethyl methanesulfonate typically involves the reaction of 3-(benzyloxy)propanol with ethyl methanesulfonate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(Benzyloxy)propoxy)ethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzyloxy group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, THF.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted ethers, amines, or thioethers.
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, toluene.
Aplicaciones Científicas De Investigación
2-(3-(Benzyloxy)propoxy)ethyl methanesulfonate finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for alcohols.
Biology: Employed in the modification of biomolecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(3-(Benzyloxy)propoxy)ethyl methanesulfonate involves the alkylation of nucleophilic sites in target molecules. The methanesulfonate group acts as a leaving group, facilitating the formation of a reactive intermediate that can undergo nucleophilic attack. This results in the formation of new covalent bonds and the modification of the target molecule’s structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl methanesulfonate: A simpler analog that lacks the benzyloxy and propoxy groups.
Methyl methanesulfonate: Another analog with a methyl group instead of the ethyl group.
Benzyl methanesulfonate: Contains a benzyl group directly attached to the methanesulfonate moiety.
Uniqueness
2-(3-(Benzyloxy)propoxy)ethyl methanesulfonate is unique due to the presence of both benzyloxy and propoxy groups, which confer distinct reactivity and properties compared to its simpler analogs. The combination of these functional groups allows for versatile chemical transformations and applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C13H20O5S |
|---|---|
Peso molecular |
288.36 g/mol |
Nombre IUPAC |
2-(3-phenylmethoxypropoxy)ethyl methanesulfonate |
InChI |
InChI=1S/C13H20O5S/c1-19(14,15)18-11-10-16-8-5-9-17-12-13-6-3-2-4-7-13/h2-4,6-7H,5,8-12H2,1H3 |
Clave InChI |
JKVVJXAGNSMNHO-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCCOCCCOCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















